molecular formula C20H18BrNO2 B11949374 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide CAS No. 853331-30-3

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide

Cat. No.: B11949374
CAS No.: 853331-30-3
M. Wt: 384.3 g/mol
InChI Key: RZNJODUNTUWFSE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a furan ring substituted at the 5-position with a 4-bromophenyl group and a propanamide chain terminating in an N-(2-methylphenyl) substituent. Molecular Formula: C₂₀H₁₉BrNO₂ Molecular Weight: 385.28 g/mol (calculated from and ). Key Features:

  • The 4-bromophenyl group introduces strong electron-withdrawing effects, influencing electronic distribution and binding interactions.

Properties

CAS No.

853331-30-3

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C20H18BrNO2/c1-14-4-2-3-5-18(14)22-20(23)13-11-17-10-12-19(24-17)15-6-8-16(21)9-7-15/h2-10,12H,11,13H2,1H3,(H,22,23)

InChI Key

RZNJODUNTUWFSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with furfural in the presence of a base to form 5-(4-bromophenyl)-2-furylmethanol.

    Oxidation: The intermediate is then oxidized to form 5-(4-bromophenyl)-2-furylcarboxaldehyde.

    Amidation: The final step involves the reaction of 5-(4-bromophenyl)-2-furylcarboxaldehyde with 2-methylaniline in the presence of a coupling agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of 3-(5-(phenyl)-2-furyl)-N-(2-methylphenyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the furan ring can engage in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Variation Molecular Formula Molecular Weight (g/mol) Key Differences/Impacts
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide (Target Compound) - C₂₀H₁₉BrNO₂ 385.28 Reference compound; bromine enhances lipophilicity and halogen bonding .
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide Phenyl substituent: 3-Cl vs. 4-Br C₂₀H₁₈ClNO₂ 339.82 Chlorine’s smaller atomic radius and weaker electronegativity may reduce binding affinity .
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide N-substituent: 4-methylphenyl (p-tolyl) vs. 2-methylphenyl C₂₀H₁₉BrNO₂ 385.28 Para-methyl group reduces steric hindrance, potentially improving solubility .
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-2-methylphenyl)propanamide N-substituent: 3-Cl-2-methylphenyl C₂₀H₁₈BrClNO₂ 419.72 Chlorine addition increases electron-withdrawing effects; may enhance receptor selectivity .
N-{3-[5-(4-Bromophenyl)-2-furyl]propanoyl}glycine Propanamide chain replaced with glycine moiety C₁₅H₁₄BrNO₄ 352.18 Glycine introduces a carboxylic acid group, increasing polarity and aqueous solubility .
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide N-substituent: 2-(4-methoxyphenyl)ethyl C₂₂H₂₂BrNO₃ 428.33 Methoxy group enhances solubility via hydrogen bonding; ethyl spacer adds flexibility .

Key Findings from Structural Analysis:

Halogen Substitution :

  • 4-Bromophenyl (target compound) vs. 3-Chlorophenyl (): Bromine’s larger size and higher lipophilicity may improve membrane permeability compared to chlorine .
  • 3-Chloro-2-methylphenyl (): Dual substitution (Cl + methyl) introduces steric and electronic effects that could enhance receptor specificity .

N-Substituent Modifications: 2-Methylphenyl (o-tolyl): Steric hindrance may limit interactions with flat binding pockets. 4-Methoxyphenethyl (): Methoxy group increases solubility, while the ethyl spacer may allow better alignment with hydrophobic regions .

Functional Group Additions :

  • Glycine derivative (): The carboxylic acid group enables salt formation, making the compound more suitable for oral administration .

Biological Activity

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom in its structure enhances its electronic properties, which can influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20_{20}H18_{18}BrNO2_2
  • Molecular Weight : 384.3 g/mol
  • CAS Number : 853331-30-3
  • IUPAC Name : 3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The compound can engage in:

  • Halogen Bonding : The bromine atom can form halogen bonds, enhancing interactions with biomolecules.
  • π-π Interactions : The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.

These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. For instance, compounds with similar furan and phenyl moieties have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)
Compound AA-431 (human epidermoid carcinoma)1.61 ± 1.92
Compound BJurkat (human T-cell leukemia)1.98 ± 1.22

These findings suggest that structural modifications in the phenyl and furan rings can enhance anticancer properties, making them promising candidates for further development .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar brominated compounds have demonstrated moderate to strong inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

The presence of electron-withdrawing groups like bromine enhances the antimicrobial efficacy by increasing the compound's reactivity .

Study on Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer properties of a series of compounds structurally related to this compound. The results indicated that these compounds were effective against multiple cancer cell lines, with IC50_{50} values significantly lower than those of standard chemotherapeutics like doxorubicin .

Research on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of brominated derivatives revealed that the introduction of bromine significantly improved the compounds' ability to inhibit bacterial growth compared to their non-brominated counterparts . This study highlighted the importance of halogenation in enhancing biological activity.

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